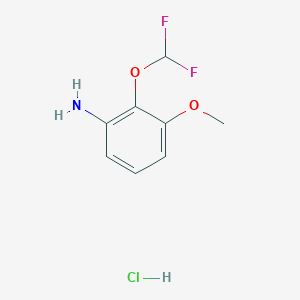

2-(Difluoromethoxy)-3-methoxyaniline hydrochloride

描述

2-(Difluoromethoxy)-3-methoxyaniline hydrochloride is a substituted aniline derivative featuring a difluoromethoxy (-OCHF₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the aromatic ring. While specific pharmacological data are absent in the provided evidence, structural analogs suggest that the difluoromethoxy group may confer metabolic stability and lipophilicity compared to non-fluorinated ethers .

属性

IUPAC Name |

2-(difluoromethoxy)-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2.ClH/c1-12-6-4-2-3-5(11)7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINIOFRNSYBCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431969-97-9 | |

| Record name | Benzenamine, 2-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431969-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-methoxyaniline hydrochloride typically involves the introduction of difluoromethoxy and methoxy groups onto an aniline derivative. One common method involves the reaction of 2-amino-3-methoxyphenol with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

化学反应分析

Types of Reactions

2-(Difluoromethoxy)-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic ring .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Preliminary studies indicate that 2-(difluoromethoxy)-3-methoxyaniline hydrochloride exhibits potential efficacy against various cancer cell lines. Its unique chemical structure may enhance its interaction with biological targets, leading to the inhibition of cancer cell proliferation. This property positions the compound as a candidate for further investigation in cancer therapeutics.

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of other pharmaceutical agents. Its difluoromethoxy and methoxy substituents contribute to its lipophilicity and biological activity, making it valuable in drug design and development. Researchers are exploring its potential as a scaffold for developing new drugs targeting specific diseases.

Organic Synthesis

Building Block for Heterocycles

this compound acts as a versatile building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. These heterocycles are significant in medicinal chemistry due to their diverse biological activities. The compound's difluoromethoxy group allows for unique reactivity patterns that can be exploited in synthetic pathways.

Synthetic Pathways

A general synthetic pathway for producing this compound involves:

- Reacting 3-methoxyaniline with difluoromethyl ether in the presence of a base.

- Isolating the product through filtration and recrystallization.

- Converting the product to its hydrochloride salt using hydrochloric acid.

Interaction Studies

Research into the binding affinity of this compound to various biological targets has revealed significant interactions that may lead to therapeutic applications. This includes studies on its mechanism of action against specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several case studies have been documented that highlight the applications of this compound:

- Case Study 1: Anticancer Activity : A study demonstrated that this compound shows selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating its potential as a targeted therapy.

- Case Study 2: Synthesis of Heterocycles : Researchers successfully synthesized novel nitrogen-containing heterocycles using this compound as a precursor, showcasing its utility in developing new pharmacologically active compounds.

作用机制

The mechanism of action of 2-(Difluoromethoxy)-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Table 1: Comparative Analysis of 2-(Difluoromethoxy)-3-methoxyaniline Hydrochloride and Analogous Compounds

生物活性

2-(Difluoromethoxy)-3-methoxyaniline hydrochloride is an organic compound notable for its unique structural features, including a difluoromethoxy group and a methoxy group attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

- Molecular Formula : C₈H₉ClF₂N O₂

- Molecular Weight : 225.62 g/mol

The presence of fluorine substituents is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased lipophilicity and altered metabolic stability .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in specific cancer types, including breast cancer .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound may disrupt the microtubule dynamics essential for cell division.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The fluorine atoms contribute to the compound's lipophilicity, enhancing cellular uptake and bioavailability. Comparative analysis with structurally similar compounds reveals that modifications in the substituents can significantly impact potency and selectivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxyaniline | Methoxy group on aniline | Lacks fluorine substituents |

| 4-Difluoromethoxyaniline | Difluoromethoxy group | Different position of substituents on the ring |

| 2-Methoxy-5-nitroaniline | Nitro group instead of difluoro | Exhibits different biological activity |

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition at low concentrations .

- Mechanistic Insights : Research has shown that the compound induces mitochondrial reactive oxygen species generation, which is linked to its cytotoxic effects on cancer cells. This mechanism is associated with increased lipid peroxidation and induction of ferroptosis, a form of regulated cell death .

常见问题

Basic Research Questions

Q. What is the recommended laboratory-scale synthesis route for 2-(difluoromethoxy)-3-methoxyaniline hydrochloride, and what critical steps ensure high yield?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation and oxidation. A validated approach involves reacting a difluoromethoxy-substituted benzimidazole precursor with a methoxy-containing alkylating agent under basic conditions (e.g., using inorganic bases like K₂CO₃). The critical step is controlled oxidation to avoid overoxidation byproducts, such as sulfones, which may form if reaction conditions (e.g., temperature, oxidizing agent concentration) are not optimized . Purity can be enhanced via recrystallization in polar aprotic solvents.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and difluoromethoxy splitting patterns (¹⁹F coupling).

- IR Spectroscopy : Confirm O–CH₂F₂ stretching (~1100 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₉H₁₁ClF₂NO₂, ~264.64 g/mol).

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of this compound when using HPLC vs. NMR?

- Methodological Answer : Contradictions often arise from undetected non-UV-active impurities (e.g., inorganic salts) or residual solvents. A combined approach is recommended:

- HPLC-DAD/ELSD : Use a C18 column with a water-acetonitrile gradient; ELSD detects non-chromophoric impurities.

- qNMR : Quantify proton integrals of the target compound against a certified internal standard (e.g., maleic acid).

- Elemental Analysis : Verify Cl⁻ and F⁻ content to confirm stoichiometry .

Q. What mechanisms underlie the instability of this compound under oxidative conditions, and how can degradation be mitigated?

- Methodological Answer : The difluoromethoxy group is susceptible to oxidation, forming sulfone derivatives or dehalogenated products. Accelerated stability studies (40°C/75% RH) under varying pH and oxidizing agents (e.g., H₂O₂) reveal degradation pathways. Mitigation strategies include:

- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C.

- Stabilizers : Addition of antioxidants (e.g., BHT) in solution formulations.

- Process Control : Limit exposure to light and transition metals during synthesis .

Q. How does the electronic effect of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the –OCHF₂ group decreases electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group. This reactivity profile is critical for designing Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on analogous compounds (e.g., 4-(difluoromethoxy)-3-fluoroaniline) predict regioselectivity trends .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry as a building block?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in kinase inhibitor and antimicrobial agent development. Its amino group enables conjugation with carboxylic acids or aldehydes via amidation or reductive amination. For example, it has been used to synthesize analogs of pantoprazole-like derivatives, where the difluoromethoxy group enhances metabolic stability .

Q. How can researchers differentiate between batch-to-batch variability in crystallinity for this compound?

- Methodological Answer : Use X-ray Powder Diffraction (XRPD) to compare crystallite patterns. Variations in peak intensity or new peaks indicate polymorphic changes. DSC/TGA profiles (e.g., melting endotherms, decomposition temperatures) further characterize thermal stability. For amorphous content, pair with ssNMR or dynamic vapor sorption (DVS) .

Data Contradictions and Resolution

Q. Why might reported solubility values for this compound vary across studies?

- Methodological Answer : Discrepancies arise from differences in solvent polarity, temperature, and crystalline vs. amorphous forms. Standardize measurements using the shake-flask method (saturated solution in PBS/ethanol, 25°C, 24 hr equilibration) with HPLC quantification. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。